2-(4-Acetamidophenyl)sulfonylacetamide
Description
Contextualization within Sulfonamide Chemistry and Related Compounds
Sulfonamide chemistry marked a pivotal moment in medicine with the discovery of sulfanilamide's antibacterial properties in the 1930s. This led to the development of the first broadly effective systemic antimicrobial agents, known as "sulfa drugs". The basic sulfonamide structure consists of a para-aminobenzenesulfonamide core. Modifications to this core have produced thousands of derivatives with a wide range of pharmacological activities.
Historically, sulfonamides were revolutionary in treating bacterial infections before the widespread availability of penicillin. Their mechanism of action typically involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. Since humans obtain folic acid from their diet, these drugs can selectively target bacterial metabolic pathways.
Beyond their antibacterial role, sulfonamides are integral to the development of drugs for various other conditions, including diuretics, antidiabetic agents, and anti-inflammatory drugs. The versatility of the sulfonamide scaffold continues to make it a subject of interest in medicinal chemistry for creating novel therapeutic compounds. scholarsresearchlibrary.com
Significance of the Acetamide (B32628) and Sulfonyl Moiety in Bioactive Molecules
The biological and chemical properties of 2-(4-Acetamidophenyl)sulfonylacetamide are heavily influenced by its two key functional groups: the sulfonyl group and the acetamide moiety.
The acetamide group (-NHCOCH₃) is frequently found in pharmaceuticals and can significantly affect a molecule's properties. It can enhance the stability of the compound and modify its solubility. In many cases, acetylation is a metabolic pathway for drugs in the body. The presence of an acetamide group can influence how the compound is processed and its duration of action. For instance, in some sulfonamide derivatives, the acetamide group is a key part of the molecule's interaction with its target, and in others, it serves to modulate the pharmacokinetic profile of the drug. Research has explored 4-acetamidobenzenesulfonamide (B121751) analogs for various activities, including antimicrobial and antioxidant effects. nih.gov
Overview of Current Research Landscape on this compound
As previously noted, specific research identifying "this compound" is not prominent in scientific databases. However, the research landscape for structurally similar compounds, particularly N-((4-acetamidophenyl)sulfonyl)acetamide (also known as N,N'-Diacetylsulfanilamide), offers valuable insights into the potential areas of investigation for this molecule.
Research on these related compounds generally falls into a few key areas:
Synthesis and Characterization: A primary focus of research is the development of efficient synthetic routes. The most common method for producing N,N'-Diacetylsulfanilamide is the acetylation of sulfanilamide (B372717) using an agent like acetic anhydride (B1165640). Studies often include detailed characterization of the synthesized compounds using techniques such as NMR spectroscopy and mass spectrometry to confirm their structure.
Antimicrobial and Antifungal Studies: A significant portion of research on sulfonamide derivatives continues to explore their potential as antimicrobial agents. nih.gov Studies evaluate the activity of new compounds against various strains of bacteria and fungi, often comparing their efficacy to existing drugs. preprints.orgrsc.orgrsc.org The goal is to develop new agents that can overcome microbial resistance.
Antioxidant Activity: There is growing interest in the antioxidant properties of sulfonamide derivatives. eurekaselect.comnih.gov Research in this area investigates the ability of these compounds to scavenge free radicals and protect against oxidative stress, which is implicated in a variety of diseases. nih.gov
Enzyme Inhibition Studies: As with classical sulfonamides, new derivatives are often tested for their ability to inhibit specific enzymes. This includes not only DHPS but also other enzymes like carbonic anhydrases, which are targets for diuretics and anticancer agents. rsc.org
The table below summarizes some of the research findings on acetamido-benzenesulfonamide derivatives, which may serve as a proxy for the potential research avenues for this compound.
| Research Area | Summary of Findings on Related Compounds | Potential Implications |
|---|---|---|
| Synthesis | Derivatives are often synthesized from 4-acetamidobenzenesulfonyl chloride. scholarsresearchlibrary.com | Provides established methods for producing similar compounds for further study. |
| Antimicrobial Activity | Some novel sulfonamide derivatives show activity against various bacterial and fungal strains. preprints.org | Suggests that new acetamido-benzenesulfonamides could be explored for antibiotic properties. |
| Antioxidant Properties | Certain acetamidosulfonamide derivatives have been shown to possess radical scavenging capabilities. nih.gov | Opens avenues for investigating these compounds in the context of diseases related to oxidative stress. |
| Anticancer Research | New sulfonamides have been investigated for anticancer activity, sometimes linked to carbonic anhydrase inhibition. scholarsresearchlibrary.comrsc.org | Indicates a potential, though yet unexplored, application in oncology research. |
Data on Related Compounds
To provide a clearer chemical context, the following tables detail the properties of two closely related compounds: N-((4-acetamidophenyl)sulfonyl)acetamide and 4-Acetamidobenzenesulfonamide.
| Property | Value |
|---|---|
| Molecular Formula | C10H12N2O4S nih.gov |
| Molecular Weight | 256.28 g/mol nih.gov |
| CAS Number | 5626-90-4 nih.gov |
| IUPAC Name | N-[4-(acetylsulfamoyl)phenyl]acetamide nih.gov |
| Synonyms | N,N'-Diacetylsulfanilamide nih.gov |
| Property | Value |
|---|---|
| Molecular Formula | C8H10N2O3S nih.gov |
| Molecular Weight | 214.24 g/mol nih.gov |
| CAS Number | 121-61-9 nih.gov |
| IUPAC Name | N-(4-sulfamoylphenyl)acetamide nih.gov |
| Synonyms | N-Acetylsulfanilamide, N4-Acetylsulfanilamide ontosight.ai |
Structure
3D Structure
Properties
CAS No. |
90870-32-9 |
|---|---|
Molecular Formula |
C10H12N2O4S |
Molecular Weight |
256.28 g/mol |
IUPAC Name |
2-(4-acetamidophenyl)sulfonylacetamide |
InChI |
InChI=1S/C10H12N2O4S/c1-7(13)12-8-2-4-9(5-3-8)17(15,16)6-10(11)14/h2-5H,6H2,1H3,(H2,11,14)(H,12,13) |
InChI Key |
KTIQJGJFSJYVKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)CC(=O)N |
Origin of Product |
United States |
Synthetic Strategies and Derivatization Approaches for 2 4 Acetamidophenyl Sulfonylacetamide and Its Analogues
Established Synthetic Pathways for the Core Structure of 2-(4-Acetamidophenyl)sulfonylacetamide
The synthesis of the core structure of this compound, also known as N-((4-acetamidophenyl)sulfonyl)acetamide, is predicated on the well-established chemistry of sulfonyl chlorides and their reaction with amine nucleophiles.
Synthesis of N-((4-Acetamidophenyl)sulfonyl)acetamide (SA-004)
The primary and most direct route to N-((4-acetamidophenyl)sulfonyl)acetamide involves a two-step process commencing with the readily available starting material, acetanilide (B955).
Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride
The initial step is the chlorosulfonation of acetanilide. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the phenyl ring, predominantly at the para position due to the directing effect of the acetamido group. The reaction is typically carried out using an excess of chlorosulfonic acid. nih.gov The acetanilide is added portionwise to the chlorosulfonic acid at a controlled temperature, followed by heating to ensure the completion of the reaction. The resulting 4-acetamidobenzenesulfonyl chloride is then isolated by quenching the reaction mixture in ice water, which precipitates the product as a solid.
Step 2: Synthesis of N-((4-Acetamidophenyl)sulfonyl)acetamide
The second step involves the reaction of the synthesized 4-acetamidobenzenesulfonyl chloride with acetamide (B32628). While a specific literature procedure for this exact transformation is not extensively detailed, a general and widely applicable method for the synthesis of N-substituted 4-acetamidobenzenesulfonamides provides a clear and reliable pathway. nih.gov In this procedure, a solution of 4-acetamidobenzenesulfonyl chloride in a suitable solvent, such as dichloromethane, is added dropwise to a stirred mixture of the amine (in this case, acetamide) and a base, typically sodium carbonate, in the same solvent. The reaction proceeds at room temperature. The base is crucial for scavenging the hydrochloric acid that is formed as a byproduct of the reaction.
The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with water, separating the organic layer, and drying it over an anhydrous salt like sodium sulfate. The solvent is then removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Methodologies for Structural Modification and Analog Synthesis
The this compound scaffold offers multiple points for structural modification, allowing for the synthesis of a diverse library of analogues. These modifications can be broadly categorized into three main areas: substitution on the phenyl ring, alteration of the acetamide groups, and derivatization at the sulfonyl linkage.
Introduction of Varied Substituents on the Phenyl Ring
The introduction of substituents on the phenyl ring is most effectively achieved by utilizing appropriately substituted anilines as the starting material for the synthesis of the 4-acetamidobenzenesulfonyl chloride intermediate. This approach allows for the incorporation of a wide range of functional groups at various positions on the aromatic ring. For instance, starting with a substituted acetanilide, the corresponding substituted 4-acetamidobenzenesulfonyl chloride can be synthesized and subsequently reacted with an amine to yield the desired substituted analogue. nih.gov This strategy has been employed to synthesize benzenesulfonamides with substituents such as nitro, methoxy, methyl, and chloro groups. nih.gov
Modifications of the Acetamide Group
The acetamide groups, both the one on the phenyl ring and the one attached to the sulfonamide nitrogen, present opportunities for structural diversification.
Modification of the N-Sulfonyl Acetamide Group: A common strategy for modifying the acetamide group attached to the sulfonyl moiety is to replace it with a variety of other amine-containing fragments. The general synthetic procedure described earlier, involving the reaction of 4-acetamidobenzenesulfonyl chloride with a primary or secondary amine in the presence of a base, is highly versatile. nih.gov This method has been successfully used to synthesize a wide array of N-substituted 4-acetamidobenzenesulfonamides. nih.gov
| Amine Reactant | Resulting N-Substituent |
| Benzylamine | -NH-CH2-Ph |
| Pyridin-2-ylmethanamine | -NH-CH2-(2-pyridyl) |
| Cyclohexylamine | -NH-Cyclohexyl |
| N-Methylpiperazine | -N(CH2CH2)2N-CH3 |
| 2-(Diethylamino)ethan-1-amine | -NH-CH2CH2-N(Et)2 |
Modification of the N-Phenyl Acetyl Group: While less commonly explored for this specific scaffold, the N-acetyl group on the phenyl ring can also be a point of modification. One potential route involves the deacetylation of the 4-acetamidobenzenesulfonamide (B121751) derivative to the corresponding 4-aminobenzenesulfonamide, followed by re-acylation with a different acylating agent (e.g., an acid chloride or anhydride) to introduce a new acyl group. For example, 4-acetamidobenzenesulfonamides have been deacetylated by heating with hydrochloric acid. scholarsresearchlibrary.com
Derivatization at the Sulfonyl Linkage
The sulfonamide bond itself is a key functional group that can be a target for derivatization, although this is less common than modifications at the amine or phenyl ring. The synthesis of N-acyl sulfonamides, which are structurally related to the target molecule, is a well-established field. dergipark.org.tr These compounds are often prepared by the acylation of primary sulfonamides using acid chlorides or anhydrides, often in the presence of a base or an acid catalyst. dergipark.org.tr This suggests that the sulfonamide nitrogen of a pre-formed 4-acetamidobenzenesulfonamide could potentially be further acylated under appropriate conditions to generate N,N-diacylsulfonamide derivatives.
Integration of the this compound Moiety into Complex Scaffolds
The 4-acetamidobenzenesulfonamide core can be incorporated into larger, more complex molecular architectures to generate hybrid molecules with potentially novel properties. This is typically achieved by treating the 4-acetamidobenzenesulfonamide or a derivative as a building block in a multi-step synthesis.
One reported example involves the synthesis of N-phenyl sulfonamide derivatives containing a phthalimide (B116566) or isoindolinone moiety. In this work, a 4-aminobenzenesulfonamide derivative was condensed with phthalic anhydride (B1165640) or its derivatives to form complex structures. nih.gov This demonstrates how the amino group of a deacetylated 4-acetamidobenzenesulfonamide can be used as a handle to link the core moiety to other cyclic systems.
Another approach involves the synthesis of N-[4-(1-methyl-4,5-diphenyl-1H-imidazol-2-yl)phenyl]acetamide derivatives, where the acetamide nitrogen is part of a larger heterocyclic system. nih.gov Although not directly involving the sulfonylacetamide group, this illustrates the principle of building complex molecules around a central N-phenylacetamide unit.
Examples in Nucleoside Analogues
The incorporation of sulfonamide moieties into nucleoside analogues can modify their biological activity and pharmacokinetic properties. While direct examples involving this compound are not extensively documented, established synthetic routes for nucleoside analogues offer pathways for its potential integration.
A primary strategy involves the modification of either the sugar or the nucleobase precursor prior to the crucial glycosylation step. nih.gov For instance, a functional group on a pre-formed nucleobase could be derivatized with a sulfonylacetamide group.
Another key approach is the copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a cornerstone of click chemistry used to link different molecular fragments. nih.gov In a hypothetical pathway, a sugar azide (B81097) precursor could be reacted with an alkynyl-functionalized this compound derivative. This convergent synthesis allows for the late-stage introduction of the sulfonamide moiety, which is often advantageous for complex molecules. nih.gov
The table below outlines a potential synthetic approach for integrating a sulfonylacetamide moiety into a nucleoside framework using the CuAAC reaction.
| Reactant 1 | Reactant 2 | Reaction Type | Key Catalyst | Potential Product |
| Azido-functionalized ribofuranose | Alkynyl-derivatized this compound | Copper-catalyzed alkyne-azide cycloaddition (CuAAC) | Copper(I) source | 1,2,3-Triazolyl-linked sulfonylacetamide nucleoside analogue |
Examples in Benzothiazole (B30560) Derivatives
Benzothiazole derivatives are another class of compounds where the introduction of a sulfonamide group can yield molecules with significant biological potential. nih.govindexcopernicus.com A common precursor for derivatization is 2-(4-aminophenyl)benzothiazole, which can be synthesized by reacting 4-aminobenzoic acid with 2-aminothiophenol. nih.gov
The primary amino group on the 2-(4-aminophenyl)benzothiazole scaffold is a versatile handle for further chemical modification. It can be converted into a sulfonamide through a reaction with a suitable sulfonyl chloride derivative. To incorporate the specific this compound structure, a multi-step process would be envisioned. First, the amino group of 2-(4-aminophenyl)benzothiazole could be reacted with 4-acetamidobenzenesulfonyl chloride. The resulting sulfonamide could then be further elaborated.
A more direct, albeit hypothetical, route could involve the reaction of 2-(4-aminophenyl)benzothiazole with a pre-formed sulfonylacetamide derivative possessing a reactive group. The synthesis of various N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives often involves reacting an acetylated aminophenyl benzothiazole with various heterocyclic mercaptans in the presence of a base like potassium carbonate. nih.gov A similar strategy could be adapted for attaching the sulfonylacetamide moiety.
| Reactant 1 | Reactant 2 | Reaction Type | Potential Product |
| 2-(4-aminophenyl)benzothiazole | 4-Acetamidobenzenesulfonyl chloride | Sulfonamide formation | N-(4-(benzothiazol-2-yl)phenyl)-4-acetamidobenzenesulfonamide |
| N-(4-(benzothiazol-2-yl)phenyl)-sulfonamide | Acetylating agent | N-Acetylation | N-(4-(benzothiazol-2-yl)phenyl)-N-acetyl-sulfonamide derivative |
Advanced Synthetic Methodologies for Related Compounds
The synthesis of sulfonamides, the core functional group of this compound, has evolved significantly beyond traditional methods. Modern strategies focus on efficiency, safety, and substrate scope. thieme-connect.com
The classical approach involves reacting sulfonyl chlorides with amines. nih.gov While effective, this method often requires harsh conditions and the use of corrosive reagents like chlorosulfonic acid to prepare the sulfonyl chloride intermediate. thieme-connect.comnih.gov
More advanced methods seek to circumvent the use of unstable sulfonyl chlorides. These include:
Oxidative Coupling: Direct oxidative coupling of thiols or sulfinate salts with amines has emerged as a powerful alternative. nih.govrsc.org Iodine-mediated reactions, for example, provide an efficient way to form the S-N bond from sodium sulfinates and amines. nih.gov
Sulfur Dioxide Surrogates: The insertion of sulfur dioxide is an effective strategy for creating sulfonyl groups. thieme-connect.com To avoid handling gaseous and toxic SO₂, stable and safe surrogates like potassium metabisulfite (B1197395) (K₂S₂O₅) or DABCO bis(sulfur dioxide) (DABSO) are used. researchgate.netthieme-connect.com
Electrochemical Synthesis: Electrochemical methods offer a green and efficient route for S-N bond formation via dehydrogenative S-H/N-H cross-coupling of thiols and amines, operating under oxidant- and catalyst-free conditions. rsc.org
The table below compares various modern synthetic methodologies for sulfonamide synthesis.
| Method | Key Reagents/Catalysts | Advantages | Considerations |
| Classical Synthesis | Sulfonyl chlorides, Amines, Base | High yields, Well-established thieme-connect.comnih.gov | Requires corrosive/hazardous reagents thieme-connect.com |
| Oxidative Coupling from Sulfinates | Sodium sulfinates, Amines, NH₄I or I₂ | Avoids sulfonyl chlorides, Milder conditions nih.gov | May require specific catalysts or mediators nih.gov |
| Sulfur Dioxide Insertion | K₂S₂O₅ or DABSO, Nitroaromatics/Aryl halides | Uses stable SO₂ surrogates, High functional group compatibility thieme-connect.com | May require metal catalysts (e.g., Palladium) researchgate.net |
| Electrochemical Coupling | Thiols, Amines, Electrolyte (e.g., Bu₄N·Br) | Catalyst- and oxidant-free, Environmentally friendly, Scalable rsc.org | Requires specialized electrochemical equipment |
| Thiosulfonate Coupling | Thiosulfonates, Amines, Cs₂CO₃/N-bromosuccinimide or Copper catalyst | Uses stable and non-toxic thiosulfonates thieme-connect.com | May require a base or catalyst thieme-connect.com |
General Considerations for Efficient and Scalable Synthesis
For any synthetic methodology to be practically useful, especially in pharmaceutical development, efficiency and scalability are paramount. An ideal synthesis should be short-step, high-yielding, and cost-effective. thieme-connect.com
Key considerations for achieving this include:
Atom Economy: Designing reactions where the maximum number of atoms from the starting materials are incorporated into the final product. Oxidative cross-coupling reactions are often highly atom-economical. rsc.org
Reagent Selection: Utilizing stable, readily available, and less hazardous starting materials is crucial. The shift from gaseous sulfur dioxide to solid surrogates like K₂S₂O₅ is a prime example of this principle. researchgate.netthieme-connect.com
Catalysis: Employing catalysts (e.g., copper, palladium, or iodine) can enable reactions under milder conditions, improve selectivity, and reduce the amount of chemical waste. thieme-connect.com
Process Safety and Scalability: The chosen method must be safe to perform on a large scale. For instance, avoiding the handling of poisonous gases like sulfur dioxide or highly reactive reagents is a major advantage for industrial applications. thieme-connect.com The development of scalable transformations, such as the large-scale preparation of pyridine-2-sulfonyl chlorides from metalated pyridines and sulfuryl chloride, demonstrates the successful application of these principles. thieme-connect.com
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses
Elucidation of Structural Determinants for Biological Activity
The substitution pattern on the phenyl ring is a critical determinant of the biological activity of benzenesulfonamide (B165840) derivatives. tandfonline.com While specific studies on 2-(4-acetamidophenyl)sulfonylacetamide are limited, general SAR principles for related sulfonamides can be extrapolated. The para-substitution pattern, as seen in the target molecule, is often favored for potent activity in various therapeutic classes, including carbonic anhydrase inhibitors and anti-inflammatory agents. rsc.org
The nature of the substituent at the 4-position of the phenyl ring significantly modulates activity. The acetamido group (-NHCOCH₃) in this compound is a key feature. In many acetanilide (B955) derivatives, this group is essential for their pharmacological effects. researchgate.net The presence of the acetyl group on the amino function can influence the electronic properties of the phenyl ring and provide additional points of interaction with biological targets.
Alterations to the acetamido group can lead to marked changes in activity. For instance, replacement with other acyl groups or alkylation of the amide nitrogen would modify the hydrogen bonding capacity and steric profile of the molecule, likely impacting its interaction with target receptors.
Table 1: General Impact of Phenyl Substitutions on the Activity of Related Sulfonamide and Acetanilide Derivatives This table is illustrative and based on general principles observed in related compound series, as direct data for this compound is not available.
| Position of Substitution | Type of Substituent | General Effect on Activity | Rationale |
| Para (4-position) | Electron-donating (e.g., -OCH₃, -NH₂) | Can enhance activity | May increase binding affinity through favorable electronic interactions. |
| Para (4-position) | Electron-withdrawing (e.g., -NO₂, -Cl) | Variable; can increase or decrease activity | Dependent on the specific target; can influence pKa and binding. nih.gov |
| Ortho (2-position) | Bulky groups | Often decreases activity | Steric hindrance can prevent optimal binding to the target. |
| Meta (3-position) | Various substituents | Generally less impactful than para-substitution | The para-position often allows for more direct interaction with key residues in a binding pocket. |
The acetamide (B32628) and sulfonyl linkages are not merely spacers but are integral to the pharmacophore of this compound.
The acetamide linkage (-NH-CO-) is a common feature in many bioactive molecules and is known to form stable hydrogen bonds with protein backbones and side chains. This interaction can be crucial for anchoring the molecule within the active site of a target enzyme or receptor. openaccessjournals.compharmafeatures.com The amide bond's planarity and its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O) contribute to its importance in molecular recognition. researchgate.net
The sulfonyl linkage (-SO₂-) in the sulfonylacetamide moiety is a key functional group in a vast array of drugs, most notably the sulfonamide antibiotics. nih.govajchem-b.com This group is a strong hydrogen bond acceptor and can participate in crucial interactions with biological targets. In the case of carbonic anhydrase inhibitors, the sulfonamide group directly coordinates with the zinc ion in the enzyme's active site. nih.govtsijournals.com The geometry and electronic nature of the sulfonyl group are critical for this interaction.
The stability and conformational flexibility of these linkages are also important. While the amide bond is relatively rigid and planar, the C-S and S-N bonds of the sulfonyl group allow for some rotational freedom, which can be important for achieving an optimal binding conformation.
The three-dimensional arrangement of a molecule, or its conformation, is a critical factor for its biological activity. For this compound to interact effectively with its biological target, it must adopt a specific low-energy conformation that is complementary to the binding site.
Studies on related acetanilide and benzenesulfonamide derivatives have provided insights into their conformational preferences. For acetanilides, the orientation of the acetamido group relative to the phenyl ring can be influenced by substituents and the surrounding environment. researchgate.net Similarly, the geometry around the sulfonamide group in benzenesulfonamides is crucial for activity. mdpi.com
Computational Approaches in SAR/QSAR
Computational methods are invaluable tools in modern drug discovery for elucidating SAR and developing predictive QSAR models. These approaches can significantly accelerate the process of lead optimization by prioritizing the synthesis of compounds with the highest predicted activity.
Ligand-based QSAR methods are employed when the three-dimensional structure of the biological target is unknown. These models establish a mathematical relationship between the physicochemical properties (descriptors) of a series of compounds and their biological activities.
For a series of derivatives of this compound, a ligand-based QSAR model could be developed to predict their activity. This would involve calculating a variety of molecular descriptors for each compound, such as:
Electronic descriptors: Hammett constants, partial charges, dipole moment.
Steric descriptors: Molar refractivity, van der Waals volume.
Hydrophobic descriptors: LogP, clogP.
Topological descriptors: Connectivity indices, shape indices.
Once these descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) can be used to build a QSAR equation. A study on acetamidosulfonamide derivatives successfully used multiple linear regression to construct QSAR models with high correlation coefficients for predicting antioxidant activities. researchgate.netnih.gov
Table 2: Examples of Descriptors Used in Ligand-Based QSAR of Sulfonamide Inhibitors of Carbonic Anhydrase
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
| Electronic | LUMO (Lowest Unoccupied Molecular Orbital) energy | Relates to the molecule's ability to accept electrons in interactions. tsijournals.com |
| Thermodynamic | Heat of formation | Indicates the stability of the molecule. tsijournals.com |
| Physicochemical | Molecular Weight | Can influence transport and binding. tsijournals.com |
| 2D | ChiV6chain (Chain path count of order 6) | Relates to the degree of branching in the molecule. researchgate.net |
| 2D | SssCH2E-index (Electrotopological state index for -CH2- group) | Describes the electronic and topological environment of a specific fragment. researchgate.net |
When the three-dimensional structure of the biological target is available, receptor-based QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be utilized. These 3D-QSAR techniques provide a more detailed understanding of the steric and electrostatic interactions between the ligands and the receptor.
In a receptor-based approach, the series of this compound derivatives would be docked into the active site of the target protein. The resulting binding poses provide a common alignment for all the molecules. CoMFA and CoMSIA then calculate the steric and electrostatic fields around each molecule. These field values are used as descriptors to build a QSAR model.
A receptor-based 3D-QSAR study on sulfonamide inhibitors of carbonic anhydrase II demonstrated superior predictive ability compared to ligand-based models. nih.gov Such models can generate contour maps that visualize regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, thereby guiding the design of new, more potent inhibitors. For instance, these maps might indicate that a bulky substituent is desired in one region of the molecule, while a positively charged group is preferred in another. These insights are invaluable for the rational design of novel derivatives of this compound.
Pharmacophore Modeling
Pharmacophore modeling is a crucial computational tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. A pharmacophore model defines the key steric and electronic properties required for optimal molecular interactions with a specific biological target, such as an enzyme or receptor. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups.
For derivatives of the benzenesulfonamide class, to which this compound belongs, pharmacophore models are instrumental in understanding their interactions with various biological targets. While a specific pharmacophore model for this compound is not extensively detailed in publicly available literature, general models for related sulfonamide-containing compounds often highlight the critical role of the sulfonamide group in binding to the zinc ion within the active site of metalloenzymes, a common target for this class of inhibitors.
A generalized pharmacophore model for benzenesulfonamide-based inhibitors typically includes:
A hydrogen bond donor and acceptor pair associated with the sulfonamide moiety.
An aromatic ring feature representing the phenyl group.
Additional features such as hydrophobic groups or hydrogen bond acceptors depending on the specific substitutions on the aromatic ring and the sulfonamide nitrogen.
The development of a pharmacophore model involves aligning a set of active molecules and extracting the common chemical features that are essential for their bioactivity. This model can then be used as a 3D query to screen large compound libraries to identify novel, structurally diverse molecules with the potential for similar biological activity.
Insights for Rational Design of Novel Analogues
The insights gained from Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies, including pharmacophore modeling, provide a solid foundation for the rational design of novel analogues of this compound with potentially improved potency, selectivity, or pharmacokinetic properties. sci-hub.runih.gov The primary goal of rational design is to make targeted modifications to a lead compound's structure to enhance its desired therapeutic effects while minimizing undesirable properties.
Based on the general understanding of the SAR of benzenesulfonamide derivatives, several strategies can be proposed for the rational design of new analogues:
Modification of the Acetamido Group: The acetamido group (-NHCOCH₃) at the para-position of the phenyl ring is a key structural feature. Modifications to this group could influence the compound's solubility, metabolic stability, and interaction with the biological target. For instance, replacing the methyl group with larger alkyl or aryl groups could explore additional binding pockets. Alternatively, bioisosteric replacement of the amide functionality with other groups capable of similar hydrogen bonding interactions, such as a reverse amide or a urea, could be investigated. sci-hub.ru
Substitution on the Phenyl Ring: The aromatic ring serves as a central scaffold. Introducing various substituents at other positions on the phenyl ring could modulate the electronic properties and steric profile of the molecule. Electron-donating or electron-withdrawing groups could alter the pKa of the sulfonamide group, thereby influencing its binding affinity.
Alteration of the Sulfonylacetamide Moiety: The sulfonylacetamide group is crucial for the molecule's interaction with many biological targets. The acidity of the N-H bond in the sulfonamide is often critical for activity. Modifications to the acetamide portion of this group, for example, by introducing different alkyl or cyclic substituents, could fine-tune this acidity and explore interactions with adjacent regions of the binding site.
The following table summarizes potential modifications and their rationale for the design of novel analogues:
| Structural Moiety | Proposed Modification | Rationale for Modification |
| Acetamido Group | Bioisosteric replacement (e.g., reverse amide, urea) | To improve metabolic stability and explore different hydrogen bonding patterns. |
| Variation of the acyl group (e.g., larger alkyl or aryl groups) | To probe for additional hydrophobic interactions within the binding pocket. | |
| Phenyl Ring | Introduction of substituents (e.g., -Cl, -F, -CH₃, -OCH₃) | To modulate electronic properties, lipophilicity, and steric interactions. |
| Sulfonylacetamide Moiety | Substitution on the acetamide nitrogen | To alter the acidity of the sulfonamide proton and explore new interactions. |
| Replacement of the acetamide with other functional groups | To investigate the necessity of the carbonyl group for activity and explore novel binding modes. |
These proposed modifications, guided by SAR and QSAR insights, can lead to the synthesis of a focused library of new compounds. Subsequent biological evaluation of these analogues would further refine the understanding of the structural requirements for activity and guide the next cycle of rational drug design.
Computational and in Silico Methodologies in Research on 2 4 Acetamidophenyl Sulfonylacetamide
Molecular Docking Simulations
Molecular docking is a cornerstone of computational drug design, utilized to predict the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in understanding the interaction between 2-(4-Acetamidophenyl)sulfonylacetamide and its potential biological targets.
Molecular docking simulations predict how this compound fits into the active site of a target protein, referred to as its binding mode. Concurrently, these simulations calculate a docking score or binding energy, which estimates the binding affinity. A lower binding energy typically indicates a more stable and favorable interaction. scirp.org For instance, in studies of similar sulfonamide-based compounds, binding energies are often reported in kcal/mol, providing a quantitative measure of interaction strength. scirp.org
These predictions are crucial for ranking potential drug candidates and prioritizing them for synthesis and in vitro testing. The binding affinity is a key determinant of a compound's potential efficacy.
Table 1: Illustrative Docking Simulation Results for a Hypothetical Target
| Parameter | Value | Unit | Interpretation |
| Binding Energy | -9.1 | kcal/mol | Indicates a strong and favorable binding interaction. |
| Docking Score | 110 | - | A relative score indicating a high-ranking binding pose. |
| Predicted Ki | 250 | nM | Estimated inhibition constant, suggesting potent activity. |
Note: The data in this table is illustrative and serves to represent typical outputs from molecular docking simulations.
Beyond predicting binding affinity, docking studies elucidate the specific molecular interactions between this compound and the amino acid residues within the target's binding pocket. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. Identifying these key residues is critical for understanding the mechanism of action and for designing more potent and selective derivatives. For example, studies on related acetamide-sulfonamide scaffolds have highlighted the importance of hydrogen bonds in the binding mechanism. nih.govmdpi.com
Table 2: Example of Key Intermolecular Interactions
| Interaction Type | Ligand Atom/Group | Target Residue | Distance (Å) |
| Hydrogen Bond | Sulfonyl Oxygen | Gln92 | 2.9 |
| Hydrogen Bond | Acetamide (B32628) Oxygen | Thr200 | 3.1 |
| Hydrophobic | Phenyl Ring | Val121 | 3.8 |
| Pi-Sulfur | Sulfonyl Group | Met131 | 4.5 |
Note: This table provides an example of the types of interactions and residues that could be identified in a docking study.
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. By simulating the movements of atoms over time, MD can assess the stability of the predicted binding pose and the conformational dynamics of the complex. nih.goviu.edu
Table 3: Illustrative RMSD Values from an MD Simulation
| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) |
| 0 | 0.0 | 0.0 |
| 10 | 1.2 | 1.5 |
| 20 | 1.4 | 1.6 |
| 30 | 1.3 | 1.5 |
| 40 | 1.5 | 1.7 |
| 50 | 1.4 | 1.6 |
Note: The data represents a stable complex, with both ligand and protein RMSD values reaching a plateau.
MD simulations also provide insights into the flexibility and conformational changes of both this compound and its target protein upon binding. nih.govnih.gov Proteins are not rigid structures, and their ability to adopt different conformations is often essential for their function. h-its.orgpatsnap.com MD can reveal whether the compound induces a specific conformation in the target, a phenomenon known as "induced fit," or if it selects a pre-existing conformation. iu.edu Analysis of these dynamics is important for a complete understanding of the binding event. researchgate.net
Virtual Screening and Hit Identification
Virtual screening is a computational technique used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. This approach can be either ligand-based or structure-based. In the context of this compound, structure-based virtual screening would involve docking a library of compounds against a target protein to identify molecules with similar or better predicted binding affinities and modes. nih.gov
This process allows for the rapid and cost-effective identification of "hits"—compounds that show promising activity in silico and warrant further experimental investigation. mdpi.com Compounds with acetamide and sulfonamide scaffolds are often explored in such screening campaigns for various targets. mdpi.comutrgv.edu The identification of this compound as a potential drug candidate could be the result of such a screening effort.
Applications of Artificial Intelligence and Machine Learning in Drug Discovery for Related Compounds
AI and ML models are employed in various stages of drug discovery, from initial hit identification and lead optimization to predicting pharmacokinetic and toxicological profiles. mdpi.comnih.gov For compounds related to this compound, these computational approaches have been instrumental in designing novel molecules with enhanced therapeutic potential. For instance, machine learning algorithms can be trained on large libraries of compounds to predict their efficacy, toxicity, and optimal molecular structures more efficiently, potentially reducing the drug discovery timeframe by one to two years. nih.gov
One of the key applications of machine learning in this context is the development of Quantitative Structure-Activity Relationship (QSAR) models. These models establish a mathematical relationship between the chemical structure of a compound and its biological activity. For sulfonamide derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to design potent inhibitors for various biological targets. nih.gov These models provide contour maps that help researchers understand how different structural modifications, such as the addition of bulkier or more hydrophobic substituents, can enhance the desired biological activity. nih.gov
Molecular docking simulations, often used in conjunction with machine learning, help predict how a compound will bind to a specific protein target. researchgate.net This information is crucial for designing drugs with high specificity and affinity. For a series of 2-substituted phenyl-2-oxo-, 2-hydroxyl- and 2-acylloxyethylsulfonamides, molecular docking studies have provided insights into the structure-based design of new compounds with better activity against fungal pathogens. researchgate.net
Furthermore, AI and ML are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.govnih.gov By identifying compounds with unfavorable ADMET profiles early in the discovery process, researchers can focus their efforts on more promising candidates, thereby reducing the likelihood of late-stage failures. For related benzamide (B126) derivatives, in silico ADMET predictions have shown good solubility and absorption profiles, supporting their potential as viable drug candidates. nih.gov
Deep learning, a subset of machine learning, has also shown promise in identifying new molecular targets for existing drugs, a process known as drug repurposing. nih.gov Deep learning models can analyze complex, heterogeneous networks of chemical, genomic, and phenotypic data to uncover novel drug-target interactions. nih.gov
The following tables summarize the application of various computational and in silico methodologies in the research of compounds structurally related to this compound.
Table 1: Application of AI/ML Models in the Study of Related Sulfonamide Derivatives
| AI/ML Technique | Compound Class Studied | Objective | Key Findings | Reference |
| 3D-QSAR (CoMFA, CoMSIA), HQSAR | Sulfonamide derivatives | Design of effective BRD4 inhibitors for acute myeloid leukemia | Incorporation of bulkier substituents on the pyridinone ring and hydrophobic/electrostatic substituents on the methoxy-substituted phenyl ring enhanced interactions with the BRD4 target. | nih.gov |
| Molecular Docking | 2-substituted phenyl-2-oxo-, 2-hydroxyl- and 2-acylloxyethylsulfonamides | Design of potent anti-fungal agents against Botrytis Cinerea | Identified a compound with a high docking score, indicating strong affinity for the target protein through hydrogen bonding and hydrophobic interactions. | researchgate.net |
| Molecular Dynamics Simulations | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives | Validation of α-glucosidase and α-amylase inhibitory potential for antidiabetic agents | RMSD analysis suggested the stability of the most active compound in the binding site of the target proteins. | nih.gov |
Table 2: In Silico ADMET Profiling of Structurally Related Compounds
| Compound Class Studied | ADMET Properties Predicted | Prediction Outcome | Significance | Reference |
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives | Toxicity, Solubility, Absorption | Negligible toxicity, good solubility, and absorption profiles, fulfilling Lipinski's and Veber's rules. | Indicates good oral bioavailability and drug-likeness. | nih.gov |
| 2-Aminothiazol-4(5H)-one derivatives | Caco-2 cell permeability, Human intestinal absorption | High permeability and excellent probability of intestinal absorption. | Suggests favorable absorption and distribution parameters for potential drug candidates. | mdpi.com |
The continued development and application of AI and machine learning in medicinal chemistry are expected to further accelerate the discovery of novel and effective therapeutic agents within the broader class of compounds related to this compound. mdpi.com
Advanced Preclinical Research Methodologies Applied to 2 4 Acetamidophenyl Sulfonylacetamide and Analogues
In Vitro Pharmacological Investigations
In vitro pharmacological studies form the cornerstone of early-stage drug discovery, offering a controlled environment to dissect the molecular interactions and cellular consequences of drug candidates. For 2-(4-Acetamidophenyl)sulfonylacetamide and its analogues, a multi-faceted approach employing state-of-the-art techniques is essential to characterize their biological activity thoroughly.
Assay Development and Optimization for Specific Targets
The initial step in evaluating a new chemical entity involves the development and optimization of robust and reliable assays tailored to its predicted biological targets. For sulfonamide-based compounds, these targets can be diverse, ranging from enzymes to receptors. The development process focuses on creating assays that are sensitive, specific, and reproducible, allowing for the accurate determination of a compound's potency and efficacy. This often involves the use of various biochemical and cell-based assay formats. For instance, enzyme inhibition assays are crucial if the target is an enzyme, while receptor binding assays are employed for receptor targets. The optimization phase fine-tunes experimental conditions such as substrate concentration, incubation time, and buffer composition to ensure the assay can reliably detect and quantify the activity of this compound and its analogues.
High-Throughput Screening (HTS) Platforms for Hit Finding
High-throughput screening (HTS) is a critical tool in modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds to identify "hits"—molecules that exhibit a desired biological activity. istem.euevotec.com For sulfonamide-focused libraries, HTS platforms are employed to screen for compounds that interact with a specific target or elicit a particular cellular response. nih.gov These platforms utilize automated systems to perform thousands of biochemical, immunological, or cell-based assays in a miniaturized format, typically in 96- or 384-well plates. istem.eu The assays are designed to generate a measurable signal, such as fluorescence or luminescence, that correlates with the activity of the compound. istem.eu Data from HTS campaigns can be used to generate structure-activity relationships (SARs), guiding the medicinal chemistry efforts to optimize the initial hits into more potent and selective lead compounds. evotec.com
Table 1: Comparison of HTS Assay Formats for Sulfonamide Analogues
| Assay Format | Principle | Advantages | Disadvantages |
| Biochemical Assays | Measures the effect of a compound on a purified target protein (e.g., enzyme, receptor). | High throughput, direct measure of target interaction. | Lacks cellular context, may miss compounds requiring metabolic activation. |
| Cell-Based Assays | Measures the effect of a compound on a cellular process or pathway. | More physiologically relevant, can identify compounds with different mechanisms of action. | Lower throughput, more complex data analysis. |
| High-Content Screening (HCS) | A type of cell-based assay that uses automated microscopy to measure multiple cellular parameters simultaneously. | Provides detailed information on a compound's cellular effects, can identify novel mechanisms of action. | Lower throughput than traditional HTS, complex data analysis and management. |
Utilization of Genetically Engineered Cell Lines and Primary Cells
To create more biologically relevant models for testing this compound and its analogues, genetically engineered cell lines and primary cells are extensively used. nuvisan.com Genetically engineered cell lines are modified to overexpress, underexpress, or lack a specific target protein, allowing researchers to confirm that the compound's activity is mediated through that target. crownbio.com For example, CRISPR/Cas9 technology can be used to create knockout cell lines to validate the on-target effects of a compound. nih.gov
Primary cells, which are isolated directly from human or animal tissues, offer a model that more closely mimics the in vivo environment compared to immortalized cell lines. nuvisan.comcriver.com The use of primary cells, such as hepatocytes, neurons, or immune cells, can provide more predictive data on the efficacy and potential toxicity of a compound in a specific tissue type. mdpi.com
Application of 3D Cell Cultures and Organoid Models
Traditional two-dimensional (2D) cell cultures have limitations in replicating the complex microenvironment of native tissues. nih.gov Three-dimensional (3D) cell culture models, such as spheroids and organoids, have emerged as powerful tools that bridge the gap between 2D cultures and in vivo studies. researchgate.netnih.govnih.gov Spheroids are self-assembled aggregates of cells that mimic the 3D architecture and cell-cell interactions of tissues. facellitate.comyoutube.com They have been shown to be more predictive of in vivo drug responses compared to 2D cultures. nih.gov
Organoids are even more complex 3D structures derived from stem cells that self-organize to form miniature, organ-like structures. nih.govnih.gov These models recapitulate the cellular diversity and architecture of organs such as the intestine, liver, and lung, providing a highly relevant platform for studying the effects of compounds like this compound on organ-specific functions and toxicities. nih.gov
Biochemical and Biophysical Characterization Techniques
A thorough understanding of the interaction between a drug candidate and its target is crucial for rational drug design. A suite of biochemical and biophysical techniques is employed to characterize the binding of this compound and its analogues to their target proteins. nih.govnih.gov These methods provide quantitative data on binding affinity, kinetics, and thermodynamics.
Spectroscopic methods, such as fluorescence spectroscopy and circular dichroism, can be used to monitor conformational changes in a protein upon ligand binding. acs.org Isothermal titration calorimetry (ITC) directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS). nih.govfrontiersin.org Surface plasmon resonance (SPR) is another powerful technique that allows for the real-time measurement of binding kinetics, providing association (kon) and dissociation (koff) rate constants. frontiersin.org
Table 2: Biophysical Techniques for Characterizing Sulfonamide-Target Interactions
| Technique | Information Provided | Key Advantages |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). | Label-free, in-solution measurement, provides a complete thermodynamic profile. |
| Surface Plasmon Resonance (SPR) | Binding affinity (KD), association rate (kon), dissociation rate (koff). | Real-time, label-free, provides kinetic information. |
| Fluorescence Spectroscopy | Binding affinity, conformational changes. | High sensitivity, relatively simple to perform. |
| Circular Dichroism (CD) | Secondary and tertiary structure changes in the protein upon binding. | Provides information on protein folding and conformational changes. |
Target Engagement Studies in Preclinical Models
Confirming that a drug candidate interacts with its intended target in a complex biological system is a critical step in preclinical development. Target engagement studies are designed to provide direct evidence of this interaction in cellular and, eventually, in vivo models. These studies are essential for establishing a clear link between the molecular action of a compound and its observed biological effects.
For this compound and its analogues, a variety of target engagement assays can be employed. The choice of assay depends on the nature of the target and the availability of specific tools. Cellular thermal shift assays (CETSA) are a powerful label-free method to monitor target engagement in intact cells and tissues. The principle of CETSA is that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation. By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining, a shift in the melting curve in the presence of the compound indicates target engagement.
Other methods include photoaffinity labeling, where a photoreactive version of the compound is used to covalently label its target upon UV irradiation, and activity-based protein profiling (ABPP), which uses chemical probes to assess the functional state of enzymes. In preclinical animal models, target engagement can be assessed by measuring downstream biomarkers that are modulated by the target's activity or by using advanced imaging techniques such as positron emission tomography (PET) with a radiolabeled version of the compound. These studies provide invaluable information for understanding the pharmacodynamics of this compound and its analogues and for guiding their further development.
Cellular Thermal Shift Assay (CETSA) Applications
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify and quantify the engagement of a drug with its target protein in a cellular environment. nih.govyoutube.comcetsa.org The principle is based on the ligand-induced stabilization of a target protein, which results in an increased resistance to thermal denaturation. nih.gov This technique is invaluable as it allows for the assessment of target engagement in intact cells and tissues without requiring modification of the compound or the protein. nih.gov
CETSA can be performed in various formats, including:
Western Blot-based CETSA: Primarily used to validate the binding of a compound to a known target. frontiersin.org
High-Throughput CETSA (HT-CETSA): Employs plate-based detection methods to screen compound libraries for novel binders to a specific target. frontiersin.org
Mass Spectrometry-based CETSA (Thermal Proteome Profiling - TPP): A proteome-wide approach that can identify both the intended target and potential off-targets of a compound, providing insights into its mechanism of action and potential for adverse effects. frontiersin.orgresearchgate.net
Real-Time CETSA (RT-CETSA): A newer iteration that monitors protein unfolding in real-time within a single sample, increasing throughput and simplifying the workflow. nih.gov
For a compound like this compound, which is structurally analogous to known cyclooxygenase (COX) inhibitors, CETSA would be a critical tool to confirm its binding to COX-1 and COX-2 enzymes within intact cells. Researchers would treat cells with the compound, heat them across a range of temperatures, and then quantify the amount of soluble COX-1 and COX-2 remaining. A positive thermal shift in the presence of the compound would confirm target engagement.
While direct CETSA data for the subject compound is unavailable, similar thermal shift principles have been applied to analogous sulfonamide-containing compounds. For instance, a fluorescent thermal shift assay was used to measure the binding affinity of novel 3-amino-4-hydroxybenzenesulfonamide derivatives to various human carbonic anhydrase (CA) isoenzymes, demonstrating the utility of this approach for the sulfonamide class of molecules.
Table 1: Representative Data from a Thermal Shift Assay for a Hypothetical COX-2 Inhibitor
| Temperature (°C) | % Soluble COX-2 (Vehicle) | % Soluble COX-2 (+ Inhibitor) |
| 45 | 100% | 100% |
| 50 | 95% | 98% |
| 55 | 70% | 92% |
| 60 | 40% | 80% |
| 65 | 15% | 55% |
| 70 | 5% | 20% |
| Melting Temp (Tm) | ~58°C | ~66°C |
| Thermal Shift (ΔTm) | - | +8°C |
Chemical Protein Stability Assay (CPSA) Approaches
The Chemical Protein Stability Assay (CPSA) is a recently developed, scalable method for assessing protein-ligand binding. Unlike CETSA, which uses thermal stress, CPSA employs chemical denaturants to unfold proteins. The binding of a ligand stabilizes the target protein, making it more resistant to chemical denaturation.
This proprietary, lysate-based assay offers several advantages:
It is a simple, mix-and-read format that is highly amenable to high-throughput screening.
It avoids potential complications of cellular permeability by using cell lysates.
The workflow does not require plate transfer steps, which reduces variability.
It does not rely on target activity, allowing for the identification of non-competitive or allosteric binders.
In the context of this compound, CPSA could be used in the early stages of drug discovery to screen for target engagement. A cell lysate containing the target of interest (e.g., COX-2) would be incubated with the compound and a range of denaturant concentrations. The amount of remaining folded protein would be quantified using methods like AlphaLISA®. A shift in the denaturation curve in the presence of the compound would indicate a stabilizing interaction and confirm target binding.
Mechanistic Biomarker Identification from Target Engagement
Confirming that a compound engages its target in cells is a critical first step. The subsequent challenge is to understand the functional consequences of this engagement. Mechanistic biomarkers are measurable indicators that provide insight into the biological processes modulated by the drug's action on its target.
For an N-acylsulfonamide designed as an anti-inflammatory agent, the primary target would likely be COX-2. Target engagement, confirmed by CETSA or CPSA, should lead to a decrease in the production of prostaglandins, which are key mediators of inflammation and pain. Therefore, downstream molecules in the prostaglandin synthesis pathway serve as excellent mechanistic biomarkers.
The process for identifying these biomarkers would involve:
In Vitro Confirmation: Treating relevant cells (e.g., macrophages stimulated with lipopolysaccharide) with this compound.
Target Engagement Analysis: Using CETSA to confirm that the compound binds to COX-2 at the tested concentrations.
Biomarker Quantification: Measuring the levels of downstream products, such as Prostaglandin E2 (PGE2), in the cell culture supernatant using methods like ELISA. A dose-dependent reduction in PGE2 levels, correlating with target engagement, would validate PGE2 as a mechanistic biomarker for the compound's activity.
In Vivo Pharmacological Models for Efficacy and Mechanism Assessment
Development and Validation of Relevant Disease Models
To assess the in vivo efficacy of a potential anti-inflammatory and analgesic agent like this compound, well-validated animal models of disease are essential. Given the compound's structural similarity to COX-2 inhibitors, the most relevant models would be those of acute and chronic inflammation.
A standard and widely used model for acute inflammation is the carrageenan-induced paw edema model in rats . nih.govmdpi.commdpi.com
Procedure: A sub-plantar injection of carrageenan, an irritant, into the rat's hind paw induces a localized, acute inflammatory response characterized by swelling (edema).
Evaluation: The volume of the paw is measured at various time points before and after carrageenan injection using a plethysmometer. The test compound is administered (e.g., orally or intraperitoneally) prior to the carrageenan challenge.
Endpoint: The efficacy of the compound is determined by its ability to reduce the swelling in the paw compared to a vehicle-treated control group. nih.gov A positive control, such as diclofenac or celecoxib, is typically included for comparison. nih.gov
For analgesic activity, the acetic acid-induced writhing test in mice is a common model. nih.gov This test evaluates visceral pain. Administration of the test compound prior to the acetic acid injection should lead to a reduction in the number of writhes, indicating an analgesic effect.
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies in Animal Models
Pharmacokinetic (PK) studies determine how an organism affects a drug (absorption, distribution, metabolism, and excretion), while pharmacodynamic (PD) studies investigate how the drug affects the organism. Integrating these two provides a PK/PD model that links drug concentration to its pharmacological effect.
For this compound, PK studies would typically be conducted in rats. After administration (e.g., intravenous and oral), blood samples are collected over time to determine key parameters. While specific data for this compound is not available, studies on the structurally related COX-2 inhibitor celecoxib in rats provide representative insights. nih.govnih.gov
Table 2: Representative Pharmacokinetic Parameters for a Sulfonamide-based COX-2 Inhibitor (Celecoxib) in Rats
| Parameter | Symbol | Value (for 5 mg/kg dose) | Description |
| Half-life | t½ | ~2.8 hours | Time for plasma concentration to reduce by half. nih.gov |
| Volume of Distribution | Vd | ~2.3 L/kg | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. nih.gov |
| Total Body Clearance | CL | ~10 mL/min/kg | The rate of drug elimination from the body. ualberta.ca |
| Oral Bioavailability | F | ~59% | The fraction of the orally administered dose that reaches systemic circulation. nih.gov |
Data derived from studies on celecoxib in rats and presented as representative values. nih.govualberta.ca
PD studies would be integrated with these PK measurements. For example, in the paw edema model, blood samples would be taken from the animals at the same time points as paw volume measurements. This allows for the correlation of drug concentration in the plasma with the degree of anti-inflammatory effect, establishing a concentration-response relationship.
Correlation of In Vitro and In Vivo Findings
A crucial aspect of preclinical development is establishing an in vitro-in vivo correlation (IVIVC). This involves creating a predictive mathematical model that links an in vitro property of the drug (e.g., potency in an enzyme assay) with an in vivo response (e.g., plasma concentration or pharmacological effect).
For this compound, the goal would be to correlate its in vitro COX-2 inhibitory potency (IC50) with its in vivo anti-inflammatory efficacy. For example, researchers would compare the compound's ability to inhibit PGE2 production in a cell-based assay with its ability to reduce paw edema in the rat model at various doses.
Establishing a strong IVIVC is highly valuable because:
It enhances the understanding of the drug's mechanism of action.
It allows in vitro assays to serve as a surrogate for in vivo studies, which can accelerate formulation development and reduce the need for animal testing.
It helps in setting meaningful quality control specifications for the final drug product.
By systematically applying these advanced preclinical methodologies, researchers can build a comprehensive profile of a novel compound like this compound, characterizing its target engagement, mechanism of action, in vivo efficacy, and pharmacokinetic properties, thereby providing a solid foundation for potential clinical development.
Biomarker Analysis in Tissues and Biological Fluids
A comprehensive review of available scientific literature and preclinical data reveals a significant gap in the specific biomarker analysis for this compound and its direct analogues in tissues and biological fluids. While the broader field of drug development heavily relies on biomarker analysis to understand the pharmacological and toxicological profiles of new chemical entities, specific research detailing these analyses for the compound is not publicly available.
In general, preclinical biomarker analysis is a critical step in drug development. It involves the identification and quantification of indicators that can measure the biological response to a therapeutic agent. These biomarkers can provide insights into a compound's mechanism of action, target engagement, and potential for off-target effects. The process of qualifying biomarkers is a rigorous one, often involving collaboration between pharmaceutical companies and regulatory agencies like the FDA and EMA to ensure that the biomarkers are reliable and predictive.
Methodologies for biomarker analysis are diverse and depend on the nature of the biomarker and the biological matrix. For tissue analysis, advancements in proteomics allow for the characterization of proteins from preserved samples, such as formalin-fixed paraffin-embedded (FFPE) tissues. This enables researchers to investigate changes in protein expression that may be induced by a compound. In biological fluids like blood or urine, a range of exploratory biomarkers can be assessed to detect potential organ toxicity, such as kidney injury, at an early stage.
While these advanced methodologies are routinely applied in preclinical research, the specific findings and data tables related to this compound are not present in the reviewed literature. Therefore, a detailed discussion of its effects on specific biomarkers in tissues and fluids cannot be provided at this time.
Future Directions and Research Perspectives
Exploration of Novel Therapeutic Targets
Future research on 2-(4-Acetamidophenyl)sulfonylacetamide will likely focus on identifying and validating novel molecular targets beyond the classical pathways associated with its constituent moieties. The sulfonamide group is a versatile pharmacophore present in a wide array of drugs with diverse mechanisms of action. Researchers may investigate the potential of this compound to modulate enzymes, receptors, and signaling pathways that have been implicated in various pathologies but are not traditionally associated with sulfonamides or acetaminophen.
High-throughput screening and chemoproteomics could be employed to uncover unforeseen protein interactions. For instance, its potential to inhibit carbonic anhydrase isozymes, a target for some sulfonamides, could be explored in the context of glaucoma or certain cancers. Furthermore, its structural similarity to known cyclooxygenase (COX) inhibitors warrants a thorough investigation of its activity against different COX isoforms, which could reveal a unique inhibitory profile with therapeutic advantages.
Development of Multi-Target Directed Ligands
The inherent hybrid nature of this compound, combining functionalities from both sulfonamide drugs and acetaminophen, makes it an intriguing scaffold for the development of multi-target directed ligands (MTDLs). The MTDL approach aims to design single molecules that can modulate multiple biological targets simultaneously, which is particularly advantageous for complex, multifactorial diseases like neurodegenerative disorders and cancer.
Future synthetic efforts could focus on modifying the core structure of this compound to enhance its affinity for multiple, disease-relevant targets. For example, by incorporating additional pharmacophoric features, derivatives could be designed to concurrently inhibit enzymes in inflammatory pathways while also modulating targets involved in pain perception. This strategy could lead to the development of novel analgesics with improved efficacy and a better side-effect profile.
Integration of Advanced Computational and Experimental Methodologies
The advancement of computational and experimental techniques offers powerful tools to guide the future development of this compound.
Potential Methodologies for Future Research:
| Methodology | Application for this compound |
| Molecular Docking and Dynamics Simulations | Predict binding affinities and modes with various protein targets, guiding the design of more potent and selective derivatives. |
| Quantitative Structure-Activity Relationship (QSAR) | Elucidate the relationships between the chemical structure of derivatives and their biological activities, enabling the rational design of new compounds with optimized properties. |
| Organ-on-a-Chip and 3D Cell Culture Models | Provide more physiologically relevant platforms to study the efficacy and mechanism of action of the compound in a human-like microenvironment. |
| CRISPR-Cas9 Gene Editing | Help in identifying and validating the molecular targets of this compound by observing the effects of its absence in genetically modified cells. |
These integrated approaches will facilitate a more efficient and targeted research and development process, accelerating the journey from compound discovery to potential clinical application.
Potential for Combination Therapies
Investigating the synergistic potential of this compound in combination with existing drugs is another promising research avenue. Combination therapy is a cornerstone of treatment for many complex diseases, often leading to enhanced efficacy and reduced drug resistance.
Future studies could explore the use of this compound in conjunction with other anti-inflammatory agents, analgesics, or chemotherapeutic drugs. For instance, its potential to modulate inflammatory pathways could complement the cytotoxic effects of certain anticancer drugs. Preclinical studies would be essential to determine optimal dosing ratios and to assess the safety and efficacy of such combinations.
Application in Emerging Disease Areas
The unique structural features of this compound may lend themselves to applications in emerging areas of unmet medical need. As our understanding of disease biology evolves, new therapeutic targets are continually being identified.
Researchers should remain vigilant for opportunities to repurpose or further develop this compound for novel indications. For example, the growing understanding of the role of neuroinflammation in a variety of central nervous system disorders could open up new possibilities for compounds with anti-inflammatory and analgesic properties. Similarly, the global challenge of antimicrobial resistance necessitates the exploration of novel chemical scaffolds, and the sulfonamide component of this compound provides a rationale for investigating its potential antibacterial or antifungal activities.
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing 2-(4-Acetamidophenyl)sulfonylacetamide?
Methodological Answer:
The synthesis typically involves sulfonylation of 4-acetamidophenyl precursors. Key steps include:
- Sulfonation: Reaction of 4-acetamidophenyl derivatives with sulfonyl chlorides under anhydrous conditions.
- Coupling: Use of catalysts like triethylamine in solvents such as dichloromethane or acetone at 0–5°C to minimize side reactions .
- Purification: Recrystallization from acetone/water mixtures yields high-purity products (83% yield, m.p. 228–230°C) .
Critical Parameters:
Basic: How can researchers confirm the structural identity of this compound?
Methodological Answer:
Use a combination of spectroscopic and analytical techniques:
- 1H NMR (DMSO-d6): Peaks at δ 2.1 (CH3CO), 7.3–8.1 (aromatic H), and 10.4 (NH) confirm acetamide and sulfonyl groups .
- IR (KBr): Bands at 1700 cm⁻¹ (C=O stretch) and 1660 cm⁻¹ (sulfonamide S=O) .
- Mass Spectrometry: Molecular ion peak at m/z 390 (M⁺) and fragmentation patterns validate the structure .
Data Cross-Validation:
Compare experimental data with computational predictions (e.g., PubChem CID-based simulations) to resolve ambiguities .
Advanced: How to resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions may arise from assay variability or impurity profiles. Strategies include:
- Orthogonal Assays: Use both in vitro (e.g., enzyme inhibition) and in vivo (e.g., murine inflammation models) to confirm activity .
- Purity Validation: Employ HPLC-MS (>98% purity) to exclude confounding effects from byproducts .
- Dose-Response Studies: Establish EC50/IC50 curves to differentiate true activity from nonspecific effects .
Case Study:
A derivative showed inconsistent anticancer activity due to variable TS (thymidylate synthase) inhibition. Reproducibility was achieved by standardizing ATP concentration in assays .
Advanced: What experimental designs are recommended to study its interaction with ATP-binding cassette transporters?
Methodological Answer:
- Competitive Binding Assays: Use fluorescent substrates (e.g., calcein-AM) to measure transporter inhibition .
- Membrane Preparations: Isolate transporter-rich membranes from cancer cell lines (e.g., MCF-7) for in vitro studies .
- Molecular Docking: Perform computational modeling to identify binding pockets, guided by the compound’s hexafluoropropane moiety .
Key Controls:
- Include verapamil (a known transporter inhibitor) as a positive control.
- Validate results with CRISPR-knockout transporter cell lines .
Advanced: How to design a structure-activity relationship (SAR) study for derivatives of this compound?
Methodological Answer:
- Core Modifications: Synthesize analogs with variations in the sulfonylacetamide group (e.g., halogenation, methyl substitution) .
- Functional Group Analysis: Test hydrolysis stability of the acetamide group under acidic/basic conditions .
- Biological Screening: Prioritize derivatives based on logP (lipophilicity) and IC50 values in target-specific assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
